
3-Formyl-2-methoxy-5-methylphenylboronic acid
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Overview
Description
3-Formyl-2-methoxy-5-methylphenylboronic acid is an organic compound with the molecular formula C9H11BO4 It is a boronic acid derivative, characterized by the presence of a formyl group, a methoxy group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-2-methoxy-5-methylphenylboronic acid typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the cross-coupling of boronic acids with halides or triflates . The reaction conditions often include the use of bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-2-methoxy-5-methylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Carboxy-2-methoxy-5-methylphenylboronic acid.
Reduction: 3-Hydroxymethyl-2-methoxy-5-methylphenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
3-Formyl-2-methoxy-5-methylphenylboronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a ligand in the development of boron-based drugs and diagnostic agents.
Medicine: Explored for its role in the synthesis of biologically active molecules and potential therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-Formyl-2-methoxy-5-methylphenylboronic acid in chemical reactions involves the interaction of its boronic acid group with various reagents. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The formyl and methoxy groups can also participate in various chemical transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
3-Formyl-2-methoxyphenylboronic acid: Similar structure but lacks the methyl group.
2-Methoxy-5-methylphenylboronic acid: Similar structure but lacks the formyl group.
Uniqueness
3-Formyl-2-methoxy-5-methylphenylboronic acid is unique due to the presence of all three functional groups (formyl, methoxy, and methyl) on the phenyl ring. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various research applications.
Properties
IUPAC Name |
(3-formyl-2-methoxy-5-methylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-6-3-7(5-11)9(14-2)8(4-6)10(12)13/h3-5,12-13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUHXJSEZPXEFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)C=O)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584294 |
Source
|
Record name | (3-Formyl-2-methoxy-5-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480424-55-3 |
Source
|
Record name | (3-Formyl-2-methoxy-5-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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